molecular formula C13H15N5O B2937133 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine CAS No. 1499805-80-9

2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine

Cat. No.: B2937133
CAS No.: 1499805-80-9
M. Wt: 257.297
InChI Key: DKUKKOGUMCWWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine is a complex organic compound featuring a benzodiazole core linked to an oxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzodiazole and oxazole moieties suggests a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid and phenylhydrazine hydrochloride, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are used to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring careful control of reaction conditions and reagent quality .

Chemical Reactions Analysis

Types of Reactions

2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine is unique due to its combined benzodiazole and oxazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3H-benzimidazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-7-10(8(2)19-18-7)6-15-13-16-11-4-3-9(14)5-12(11)17-13/h3-5H,6,14H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUKKOGUMCWWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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